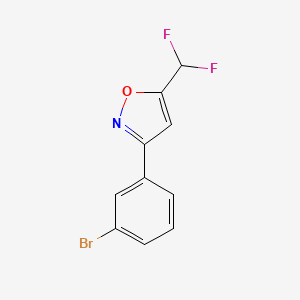

3,3,3-三氟-2-甲基-2-苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is a chemical compound with the CAS Number: 1824523-75-2 . It has a molecular weight of 218.18 . It is a powder in physical form .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which show antihistamine activity, has been described . Another synthesis method involves the reactions of fluoridation, hydrolysis, and acidification .Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is 1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) . The crystal structure of a related compound, Mosher’s salt, has been determined using X-ray crystallography .科学研究应用

手性衍生试剂

3,3,3-三氟-2-甲基-2-苯基丙酸,也称为莫舍酸,可用作手性衍生试剂。这种应用在晶体学和光谱学中对于分离羧酸具有重要意义。莫舍酸的晶体学研究突显了它通过氢键形成同手性二聚体的实用性,这对于确定分子结构中手性中心的立体化学是至关重要的(Savich & Tanski, 2020)。

衍生物的合成

这种化合物在合成各种对映纯衍生物方面非常有用,例如(R)-2-氨基-3,3,3-三氟-2-甲基-N-苯基丙酰胺衍生物。这种合成对于开发新分子特别是在有机化学和药物发现领域至关重要(Li, Shang, Cheng, & Zhao, 2013)。

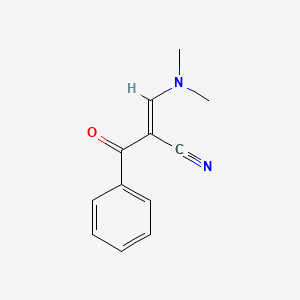

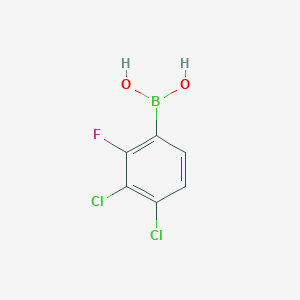

有机合成中的交叉偶联

这种酸在C-H键与有机硼的交叉偶联中发挥作用,特别是在3-苯基丙酸的间位C-H芳基化和甲基化中。这种交叉偶联是通过U形模板促进的,表明它在复杂有机合成中具有潜力(Wan, Dastbaravardeh, Li, & Yu, 2013)。

酶促水解和对映体制备

它在酶学研究中也很重要。例如,某些微生物可以对其衍生物进行对映选择性水解。这一发现对于制备化合物的特定对映体尤为重要,这在制药工业中生产手性药物时至关重要(Fuhshuku, Watanabe, Nishii, Ishii, & Asano, 2014)。

热稳定和依赖钴的酰胺酶

已经鉴定出一种来自Burkholderia phytofirmans的热稳定和依赖钴的酰胺酶,可高效合成(R)-3,3,3-三氟-2-羟基-2-甲基丙酸。该酶的特异活性和极端热稳定性表明其在大规模生物催化过程中具有潜力(Wu, Zheng, Tang, & Zheng, 2017)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various enzymes and receptors, influencing their function .

Mode of Action

It’s known that the compound can form a salt bridge with other molecules, as seen in the case of mosher’s salt . This interaction could potentially alter the function of its targets.

Biochemical Pathways

A bacteria strain capable of degrading a similar compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, has been identified . This suggests that the compound might be involved in specific metabolic pathways in certain microorganisms.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is currently unavailable

Result of Action

The compound’s ability to form salt bridges suggests it could potentially influence the structure and function of its targets .

Action Environment

The action of 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules .

生化分析

Biochemical Properties

It is known that trifluoromethyl groups often increase the lipophilicity of a molecule, which can affect its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Transport and Distribution

Subcellular Localization

属性

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPZGOUSFVXQNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2371513.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)